molecular formula C18H14ClF2NO5S2 B2663210 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide CAS No. 877816-82-5

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B2663210
CAS No.: 877816-82-5
M. Wt: 461.88
InChI Key: NAPHFJVZHYSJNS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide (CAS: 877816-82-5) is a sulfonamide derivative characterized by a furan-ethyl core substituted with two distinct aromatic sulfonyl groups. Its molecular formula is C₁₈H₁₄ClF₂NO₅S₂, with a molecular weight of 461.8873 g/mol . The compound features a 4-chlorobenzenesulfonyl moiety and a 2,5-difluorobenzenesulfonamide group, as illustrated by its SMILES string: Clc1ccc(cc1)S(=O)(=O)C(c1ccco1)CNS(=O)(=O)c1cc(F)ccc1F .

This compound is available for research purposes in quantities ranging from 1 mg to 50 mg, with a purity of 90% and a lead time of three weeks. Pricing scales from $574 (1 mg) to $1,194 (50 mg), reflecting its specialized synthesis requirements .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2NO5S2/c19-12-3-6-14(7-4-12)28(23,24)18(16-2-1-9-27-16)11-22-29(25,26)17-10-13(20)5-8-15(17)21/h1-10,18,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPHFJVZHYSJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the furan-2-yl ethyl intermediate: This step involves the reaction of furan with an appropriate ethylating agent under controlled conditions.

    Sulfonylation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Coupling with difluorobenzene sulfonamide: The final step involves coupling the sulfonylated intermediate with 2,5-difluorobenzene-1-sulfonamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl groups can be reduced to thiols under strong reducing conditions.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiols and reduced sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the function of sulfonamide-binding proteins.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes that bind to sulfonamide groups. The compound can inhibit the activity of these enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing it from catalyzing its normal reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

A closely related compound (CAS: 877816-73-4) shares the furan-ethyl-sulfonamide backbone but differs in substituents:

  • Benzenesulfonyl group : 4-methyl (toluenesulfonyl) instead of 4-chloro.
  • Sulfonamide aromatic ring : 2,5-dimethoxy instead of 2,5-difluoro .
Structural and Physicochemical Differences:
Property Target Compound Analog Compound (CAS: 877816-73-4)
Benzenesulfonyl Substituent 4-chloro (electron-withdrawing) 4-methyl (electron-donating)
Sulfonamide Ring Substituents 2,5-difluoro (small, electronegative) 2,5-dimethoxy (bulky, electron-donating)
Molecular Weight 461.89 g/mol Not explicitly reported
Availability 3-week lead time Not specified
Implications of Substituent Variation:

The 2,5-difluoro substituents (strong electron-withdrawing) may increase metabolic stability relative to the 2,5-dimethoxy groups (electron-donating), which are prone to oxidative demethylation .

Solubility and Bioavailability :

  • Methoxy groups in the analog could improve aqueous solubility due to hydrogen-bonding capacity, whereas fluorine’s hydrophobicity in the target compound might reduce solubility but enhance blood-brain barrier penetration .

Synthetic Complexity :

  • The target compound’s higher cost ($1,194/50 mg vs. unreported analog pricing) likely reflects challenges in introducing fluorine and chlorine atoms during synthesis .

Broader Context: Sulfonamide Derivatives in Research

Other sulfonamide analogs, such as those with indolyl, fluorophenyl, or trifluoromethyloxy groups (e.g., 2,5-diphenyl-N-[3-(trifluoromethyloxy)phenyl]-1,3-oxazole-4-sulfonamide), highlight the diversity of this class . However, these compounds diverge significantly in core structure (e.g., oxazole vs. furan) and are less directly comparable.

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A sulfonamide group which is known for its antibacterial properties.
  • A furan moiety , which contributes to its reactivity and potential biological interactions.
  • A chlorobenzenesulfonyl group , enhancing its pharmacological profile.

Molecular Formula: C18H20ClN2O4S
Molecular Weight: 407.8 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HL-60 (acute promyelocytic leukemia)
  • AGS (gastric adenocarcinoma)

The compound exhibited an IC50 range of 0.89 to 9.63 µg/mL across these cell lines, indicating potent anticancer activity. Notably, it was observed to:

  • Arrest the cell cycle in the subG0 phase.
  • Induce mitochondrial membrane depolarization.
  • Activate caspases involved in apoptosis (caspase-8 and -9) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. The compound showed activity against gram-positive bacteria and mycobacteria, with some derivatives exhibiting submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for tested strains were generally above 500 µg/mL, indicating moderate antibacterial properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest: The compound disrupts normal cell cycle progression in cancer cells, leading to increased apoptosis.
  • Mitochondrial Dysfunction: It induces mitochondrial membrane depolarization, which is a hallmark of early apoptotic events.
  • Caspase Activation: The activation of caspases suggests that the compound triggers intrinsic apoptotic pathways .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of similar sulfonamide compounds. For instance:

  • A study on chalcone derivatives containing sulfonamide groups demonstrated significant anticancer effects and antioxidant activities. Among these compounds, one derivative showed remarkable inhibition of neutrophil elastase with an IC50 value comparable to oleanolic acid .
CompoundCell LineIC50 (µg/mL)Mechanism
Compound 5AGS0.89Apoptosis induction
Compound 6HeLa3.45Cell cycle arrest
Compound 7HL-609.63Mitochondrial depolarization

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential sulfonation and coupling reactions. For example, sulfonation steps require anhydrous conditions (e.g., dichloromethane as a solvent) to prevent hydrolysis of reactive intermediates, with yields optimized at 0–5°C . Nucleophilic substitution reactions may employ catalysts like triethylamine to enhance electrophilicity. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is recommended for isolating high-purity products .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of furan (δ 6.2–7.4 ppm for protons) and sulfonamide groups (δ 3.1–3.5 ppm for -SO₂NH-) .
  • IR Spectroscopy : Identify sulfonyl S=O stretches at 1150–1300 cm⁻¹ .
  • HPLC-MS : Quantify purity (>95%) and verify molecular weight (461.8873 g/mol) .

Q. What solvents are suitable for solubility studies, and how does solvent polarity affect reactivity?

  • Methodology : Test solubility in aprotic polar solvents (DMF, DMSO) for reaction compatibility. For example, DMSO enhances nucleophilic substitution rates due to its high polarity, while dichloromethane is preferred for sulfonation steps to avoid side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonamide group in nucleophilic substitution reactions?

  • Methodology : The sulfonamide group acts as a leaving group under basic conditions. Density Functional Theory (DFT) calculations can model transition states to predict reaction pathways. For instance, substitution at the benzenesulfonyl moiety is favored due to resonance stabilization of the intermediate . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying pH) is critical .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity or target binding?

  • Methodology : Compare analogues from SAR studies:

SubstituentBiological Activity (IC₅₀)Target Affinity (Kd, nM)Source
4-Cl, 2,5-diF12.3 µM (Cancer cells)450
3,5-diCl, 4-F8.7 µM320
  • Fluorine atoms enhance metabolic stability, while chlorine increases lipophilicity, affecting membrane permeability .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to targets like carbonic anhydrase IX. Key interactions include hydrogen bonding with the sulfonamide group and hydrophobic contacts with the furan ring . Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar sulfonamides?

  • Methodology : Cross-validate assays (e.g., MTT vs. ATP-lite for cytotoxicity) and control for variables like cell line specificity (e.g., HeLa vs. MCF-7). For example, BenchChem-reported IC₅₀ values may differ from PubChem data due to assay protocols . Standardize conditions (e.g., 48-hour incubation, 10% FBS) for reproducibility.

Experimental Design Considerations

Q. How to design stability studies for this compound under physiological conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC at 24-hour intervals .
  • Thermal Stability : Use TGA (Thermogravimetric Analysis) to assess decomposition temperatures (>200°C expected for sulfonamides) .

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